
3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a chemical compound with potential applications in scientific research. It is a novel acrylamide derivative that has been synthesized using a specific method.
作用机制
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. It has also been shown to induce apoptosis in cancer cells, suggesting that it may act as a pro-apoptotic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it has been reported to have inhibitory effects on the growth of cancer cells and the activity of certain enzymes, such as tyrosinase. It may also induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in lab experiments include its high yield and potential applications in studying various biological processes. However, its mechanism of action is not fully understood, and its biochemical and physiological effects are not well documented. Additionally, further studies are needed to determine its toxicity and potential side effects.
未来方向
There are several potential future directions for the use of 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in scientific research. These include:
1. Investigating its potential as an anticancer drug and optimizing its structure for improved efficacy.
2. Studying its effects on other enzymes involved in biological processes, such as proteases and kinases.
3. Determining its toxicity and potential side effects in vivo.
4. Developing new methods for synthesizing this compound with improved yield and purity.
5. Exploring its potential applications in treating hyperpigmentation disorders.
In conclusion, this compound is a novel acrylamide derivative with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a tool for studying various biological processes.
合成方法
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide involves the reaction of 2-chloro-6-fluoroaniline with 2-isopropyl-6-methylaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. The yield of the product is reported to be high, and the purity can be improved through recrystallization.
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has potential applications in scientific research as a tool for studying various biological processes. It has been reported to have inhibitory effects on the growth of cancer cells, making it a promising candidate for anticancer drug development. Additionally, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in melanin synthesis. This makes it a potential agent for treating hyperpigmentation disorders.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-12(2)14-7-4-6-13(3)19(14)22-18(23)11-10-15-16(20)8-5-9-17(15)21/h4-12H,1-3H3,(H,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBXYNFVZTJGJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

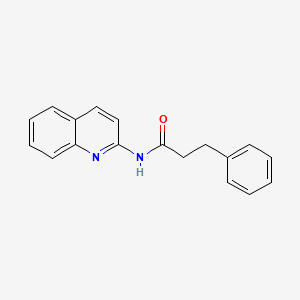
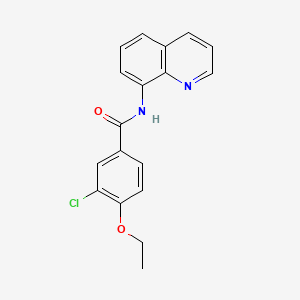
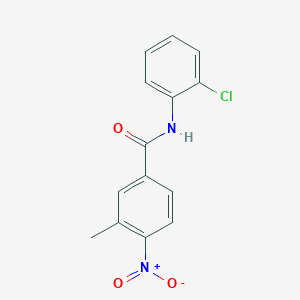

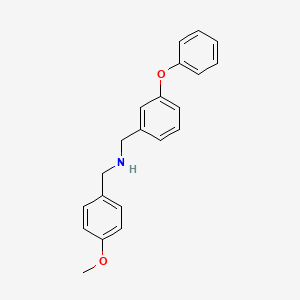
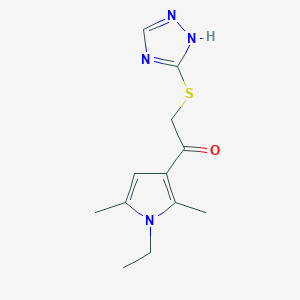



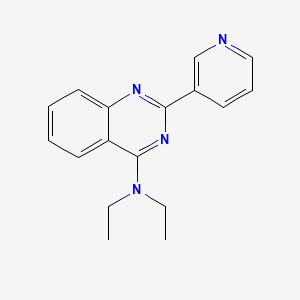
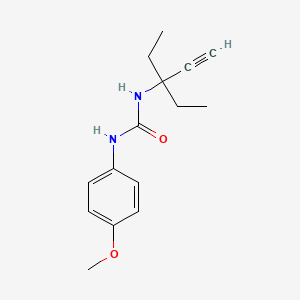
![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
